molecular formula C8H7IO2 B1336270 2-Iodo-6-methylbenzoic acid CAS No. 54811-50-6

2-Iodo-6-methylbenzoic acid

Cat. No. B1336270
CAS RN: 54811-50-6
M. Wt: 262.04 g/mol
InChI Key: LLVYMVJLXNNRND-UHFFFAOYSA-N
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Description

2-Iodo-6-methylbenzoic acid is a compound that is closely related to various iodinated benzoic acids, which have been extensively studied due to their utility in organic synthesis, particularly as oxidizing agents or intermediates in the synthesis of more complex molecules. Although the specific compound 2-Iodo-6-methylbenzoic acid is not directly mentioned in the provided papers, the related compounds such as 2-iodoxybenzoic acid (IBX) and its derivatives have been the subject of significant research interest.

Synthesis Analysis

The synthesis of iodinated benzoic acids often involves the introduction of iodine into the benzoic acid framework. For example, 2-fluoro-6-iodobenzoic acid was synthesized from 2-amino-6-fluorobenzoic acid through a series of steps including carboxyl group protection, diazotization, iodosubstitution, and deprotection10. This method could potentially be adapted for the synthesis of 2-Iodo-6-methylbenzoic acid by starting with an appropriate methyl-substituted benzoic acid.

Molecular Structure Analysis

The molecular structure of iodinated benzoic acids is characterized by the presence of an iodine atom attached to the aromatic ring, which significantly influences the physical and chemical properties of the molecule. For instance, the presence of an iodine atom can facilitate the formation of intramolecular hydrogen bonds, as observed in 2-iodobenzoic acid . The molecular structure and spectroscopic properties of related compounds have been analyzed using techniques such as FT-IR, FT-Raman, and X-ray diffraction .

Chemical Reactions Analysis

Iodinated benzoic acids are known for their reactivity in various chemical reactions. 2-Iodoxybenzoic acid (IBX) is a prominent example, used for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids . It has also been employed in the aromatization of tetrahydro-β-carbolines and in single electron transfer-based oxidation processes . The reactivity of these compounds can be influenced by the presence of electron-donating groups and the use of catalysts or additives .

Physical and Chemical Properties Analysis

The physical properties of iodinated benzoic acids, such as sublimation enthalpies and vapor pressures, have been studied using calorimetry and thermal analysis . These properties are important for understanding the stability and reactivity of the compounds. The chemical properties, including reactivity in oxidation reactions and the influence of substituents on this reactivity, have been explored through various experimental and computational studies .

Scientific Research Applications

Synthesis in Antibiotic Constituents

2-Iodo-6-methylbenzoic acid has been utilized in the synthesis of complex organic compounds, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid. These compounds are significant because they are constituents found in calichemicin antibiotics. The synthesis process involves a series of steps, including preparative scale synthesis without the need for chromatographic separation, demonstrating its practical application in antibiotic development (Laak & Scharf, 1989).

Utility in Organic Synthesis

2-Iodo-6-methylbenzoic acid is also instrumental in the field of organic synthesis. For instance, it's used in the aromatization of tetrahydro-β-carbolines to their aromatic forms, a process crucial in the total synthesis of marine indole alkaloid eudistomin U. This highlights its role in facilitating complex organic transformations under mild conditions, which is essential for synthesizing natural products and pharmaceuticals (Panarese & Waters, 2010).

Development of Novel Oxidizing Reagents

In the realm of chemical reagents, esters of 2-iodoxybenzoic acid (IBX-esters), which are closely related to 2-iodo-6-methylbenzoic acid, have been developed as novel oxidizing agents. These compounds belong to a new class of pentavalent iodine compounds and have applications in oxidation reactions, such as oxidizing alcohols to aldehydes or ketones. The development of these reagents showcases the broader chemical utility of iodine-containing compounds in synthetic chemistry (Zhdankin et al., 2005).

Safety And Hazards

2-Iodo-6-methylbenzoic acid is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2-iodo-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVYMVJLXNNRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431880
Record name 2-IODO-6-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methylbenzoic acid

CAS RN

54811-50-6
Record name 2-IODO-6-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-6-methylbenzoic acid
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Synthesis routes and methods

Procedure details

To a solution of o-toluic acid (2.00 g, 14.7 mmol) in dry DMF (60 mL) under an atmosphere of nitrogen was added N-iodosuccinimide (3.64 g, 16.2 mmol) followed by Pd(OAc)2 (0.330 g, 1.47 mmol). The resulting reaction mixture was heated to 100° C. and stirred for 17 hours. Upon cooling to room temperature the reaction was diluted with water (100 mL) and EtOAc (150 mL), the layers were separated and the aqueous layer was extracted with EtOAc (2×100 mL), the combined organics were washed with water (100 mL), brine (100 mL), water (100 mL), brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound (I57) (3.56 g, 92% yield) as a brown oily solid; 1H NMR (400 MHz, CDCl3) δ 7.69 (d, J=7.9 Hz, 1H), 7.21 (d, J=7.6 Hz, 1H), 7.02 (t, J=7.8 Hz, 1H), 2.44 (s, 3H). LCMS Method C: rt 5.36 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0.33 g
Type
catalyst
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
EB Merkushev - Synthesis, 1988 - thieme-connect.com
… )2 0.25 61 74 bromobenzeneu 4-iodobromobenzene PhI(O3CCF3)1 0.25 63 74 iodobenzene 1.4-diiodobenzene l-"hI(O2 CC F3) 1 0.25 73 74 o-toluic acid 2-iodo-6-methylbenzoic acid …
Number of citations: 328 www.thieme-connect.com
W Carruthers, R Pooranamoorthy - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… The mother liquors afforded 2-iodo-6-methylbenzoic acid (2.3 g), by crystallisation and mechanical separation, as prisms, mp 115-116 "C (1it.,l6 115 "C) (Found: C, 36.3; H, 2.6% ; M+, …
Number of citations: 12 pubs.rsc.org
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… Treatment of the amide with nitrous acid 44 gave 2-iodo-6methylbenzoic acid, mp 112-1 14" (lit.,42 115"). (iii) Methylnitrobenzoic acids. 5-Methyl-2-nitrobenzoic acid, mp 132-134" (lit.,…
Number of citations: 15 pubs.rsc.org
RC Hinton, FG Mann, IT Millar - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… The acidic fraction furnished p-toluic acid, 2-bromo-4-methylbenzoic acid, a trace of 2-iodo-6-methylbenzoic acid, and a gummy residue the components of which could not be …
Number of citations: 9 pubs.rsc.org
B Lu, J Wu, N Yoshikai - Journal of the American Chemical …, 2014 - ACS Publications
… We also performed a crossover experiment using imine 1d, EBX 2a, and 2-iodo-6-methylbenzoic acid under the standard conditions, which afforded a 1:1.6 mixture of the expected …
Number of citations: 114 pubs.acs.org
N Masurier, F Estour, MT Froment, B Lefèvre… - European journal of …, 2005 - Elsevier
… A solution of 2.8 g (10.7 mmol) of 2-iodo-6-methylbenzoic acid (6) in 3 ml (41 mmol) of thionyl chloride was refluxed for 2 h. Twenty-five milliliters (617 mmol) of methanol were added …
Number of citations: 60 www.sciencedirect.com
J Pospíšil, C Müller, A Fürstner - Chemistry–A European …, 2009 - Wiley Online Library
Disparate sister compounds: Despite their similarity, significantly different strategies were necessary to bring the individual members of the aspercyclide family into reach. Whereas the …
P Xiao, Z Duan, Z Liu, L Chen, D Zhang… - Journal of Medicinal …, 2023 - ACS Publications
… The obtained 2-iodo-5-methylbenzoic acid (2a) or 2-iodo-6-methylbenzoic acid (2b) was reacted with dimethyl sulfate using potassium carbonate as a base to prepare methyl 2-iodo-5-…
Number of citations: 1 pubs.acs.org
S Touchet, C Yeardley, CT O'Hara… - European Journal of …, 2021 - Wiley Online Library
… Ethyl-4-chloro-2-iodo-6-methylbenzoate (1 f): Compound 1 f was prepared according to the general procedure A using 4-chloro-2-iodo-6-methylbenzoic acid (0.99 g, 3.7 mmol). The title …
KC Miles - 2013 - rave.ohiolink.edu
… 2-iodo-6-methylbenzoic acid: The general procedure for the Sandmeyer-type reaction was followed using 6-methylanthranilicacid (3.0 g, 19.8 mmol). The crude mixture was purified by …
Number of citations: 2 rave.ohiolink.edu

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